N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole derivative characterized by a central imidazole ring substituted with phenyl (at position 5), o-tolyl (at position 1), and a thioacetamide-linked 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-8-5-6-13-21(17)28-22(18-9-3-2-4-10-18)15-26-24(28)30-16-23(29)27-20-12-7-11-19(25)14-20/h2-15H,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXMADWUBVAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiol under acidic or basic conditions.
Substitution Reactions: The phenyl and o-tolyl groups are introduced through substitution reactions, often using halogenated precursors and metal catalysts.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity is influenced by:
- o-Tolyl group : Introduces steric bulk and lipophilicity, which may improve membrane permeability compared to para-substituted analogs.
- Phenyl at position 5 : Contributes to aromatic stacking interactions in target binding.
Key structural analogs and their differences :
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro (target) and bromo () substituents enhance electrophilicity, favoring interactions with nucleophilic residues in targets .
- Aromatic Substitutions: o-Tolyl (target) vs.
- Heterocyclic Modifications : Thiadiazole () or thiazole () in the acetamide chain introduces hydrogen-bonding sites, which may improve potency .
Biological Activity
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure comprising a chlorophenyl group, an imidazole ring, and a thioacetamide linkage. These structural elements contribute to its unique biological properties.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes that play critical roles in various biological processes.
- DNA Interaction : It can modulate gene expression by interacting with DNA, thereby affecting cellular functions.
- Membrane Disruption : The compound may alter cell membrane permeability, influencing cell viability and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer-related enzymes enhances its therapeutic profile .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Similar imidazole structure | Moderate antimicrobial activity |
| N-(3-chlorophenyl)-2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Lacks o-tolyl substitution | Lower anticancer efficacy |
This table illustrates how variations in substitution patterns can significantly influence the biological activity of related compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Proliferation : In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in over 70% inhibition of cell proliferation, indicating strong anticancer properties.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide?
The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting a substituted imidazole-2-thiol precursor (e.g., 5-phenyl-1-(o-tolyl)-1H-imidazole-2-thiol) with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions (70–80°C, 6–8 hours). Post-reaction, the crude product is purified via recrystallization from ethanol to yield the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹³C-NMR : Use DMSO-d₆ as the solvent. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and the acetamide carbonyl (δ ~167 ppm in ¹³C-NMR). Substituents like the o-tolyl group show distinct methyl signals (δ ~2.1 ppm) .
- HRMS : Confirm the molecular ion [M+H]⁺ with a mass accuracy <5 ppm. For example, a compound with molecular formula C₂₄H₂₀ClN₃OS would yield [M+H]⁺ at ~450.0983 .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (±0.3% tolerance) .
Q. How can researchers optimize purification methods to achieve high-purity yields?
Recrystallization from ethanol or ethanol-water mixtures is effective. For polar byproducts, column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (20–40%) can resolve impurities. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate this compound’s activity, and what are common pitfalls?
- Enzyme Inhibition Assays : For COX-1/2 inhibition, use colorimetric kits (e.g., prostaglandin H₂ conversion monitored at 630 nm). Include indomethacin as a positive control .
- Apoptosis Assays : Employ flow cytometry with Annexin V-FITC/PI staining. Note that cisplatin is a common positive control, but its higher potency may require dose adjustments for comparison .
- Pitfalls : Ensure solubility in assay buffers (use DMSO <0.1% v/v) and validate target specificity using knockout cell lines .
Q. What crystallographic strategies are recommended for resolving this compound’s 3D structure?
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply the SHELXL software for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands. Expect R1 values <0.05 for high-quality datasets .
- Validation : Cross-check with CCDC databases to avoid overfitting .
Q. How can molecular docking studies predict this compound’s binding interactions with biological targets?
- Target Preparation : Retrieve protein structures (e.g., COX-2, PDB ID 1PXX) and prepare via AutoDock Tools (remove water, add polar hydrogens).
- Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for hydrogen bonds (e.g., acetamide carbonyl with Arg120) and hydrophobic interactions (o-tolyl with Val523). Compare docking scores (ΔG ≤ -8 kcal/mol suggests strong binding) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR Insights :
- Experimental Validation : Synthesize analogs via Method D and test in dose-response assays.
Q. How should researchers address discrepancies in analytical data (e.g., HRMS or NMR)?
- HRMS : Recalibrate the instrument using a standard (e.g., sodium formate). For persistent errors, verify the molecular formula with elemental analysis .
- NMR : Check for solvent impurities (e.g., residual DMSO-d₅) or tautomerism in the imidazole ring. Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
